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In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to

checkpoint inhibitors is a critical challenge. SRK-181, a selective inhibitor of latent transforming

growth factor-beta 1 (TGF-β1), has emerged as a promising agent designed to restore

sensitivity to anti-PD-1/PD-L1 therapies. This guide provides an objective, data-driven

comparison of SRK-181 with other immunotherapeutic agents that have been investigated to

address checkpoint inhibitor resistance. The comparison is based on publicly available

preclinical and clinical data.

SRK-181: A Selective TGF-β1 Inhibitor
SRK-181 is a fully human monoclonal antibody that selectively binds to and inhibits the

activation of latent TGF-β1.[1][2] The rationale behind this approach is that TGF-β1 is a key

cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to

primary resistance to checkpoint inhibitors. By specifically targeting the latent form of TGF-β1,

SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and

synergize with checkpoint blockade.[1] A key differentiator of SRK-181 is its high selectivity for

the TGF-β1 isoform, which is intended to provide a wider therapeutic window and avoid

toxicities associated with non-selective TGF-β inhibition.[1][2]
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Caption: Mechanism of action of SRK-181 in the tumor microenvironment.

Preclinical and Clinical Development of SRK-181
SRK-181 is being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy

and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic

solid tumors that have shown resistance to checkpoint inhibitors.

Head-to-Head Comparison
The following sections provide a comparative overview of SRK-181 with other

immunotherapeutic agents investigated for overcoming checkpoint inhibitor resistance. It is

important to note that the data presented are from separate clinical trials and not from direct

head-to-head studies. Therefore, cross-trial comparisons should be interpreted with caution

due to potential differences in study design, patient populations, and prior therapies.
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TGF-β has been a key target for overcoming immunotherapy resistance. Besides SRK-181,

other agents targeting this pathway include bintrafusp alfa and galunisertib.

Feature SRK-181
Bintrafusp Alfa
(M7824)

Galunisertib

Mechanism of Action

Selective inhibitor of

latent TGF-β1

activation

Bifunctional fusion

protein: anti-PD-L1

antibody linked to a

TGF-β trap

(sequesters TGF-β1,

-β2, -β3)

Small molecule

inhibitor of TGF-β

receptor I (TGFβRI)

kinase

Target Latent TGF-β1

PD-L1 and active

TGF-β isoforms 1, 2,

and 3

TGF-β Receptor I

Development Status
Phase 1 (DRAGON

trial ongoing)

Development largely

discontinued after

failing to meet

endpoints in pivotal

trials

Investigated in Phase

1/2 trials, further

development

uncertain
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Agent Trial
Tumor
Type(s)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

SRK-181 +

Pembrolizum

ab

DRAGON

(Phase 1)
ccRCC 21.4% 57% Not Reported

Bintrafusp

Alfa

Phase 1

Expansion

Cohort

NSCLC

(refractory/re

sistant to

anti-PD-(L)1)

4.8%[3][4] Not Reported Not Reported

Galunisertib +

Nivolumab
Phase 1b/2

NSCLC (IO-

naïve, post-

platinum)

24%[5][6][7]

[8]

40%

(PR+SD)[5]

[6][7][8]

5.26

months[5][6]

[7][8]

Agent Grade ≥3 TRAEs
Most Common TRAEs (any
grade)

SRK-181 + Pembrolizumab

Not extensively detailed, but

generally well-tolerated. One

Grade 4 dermatitis exfoliative

generalized reported.

Rash, pruritus, fatigue,

diarrhea

Bintrafusp Alfa 22.9% (in NSCLC cohort)[3][4]
Asthenia, fatigue, eczema,

pruritus[3][4]

Galunisertib + Nivolumab

No Grade 4 or 5 TRAEs

reported in the Phase 2

NSCLC cohort.

Pruritus (36%), fatigue (32%),

decreased appetite (28%)[5][6]

[7][8]

Agents with Other Mechanisms of Action
Other strategies to overcome checkpoint inhibitor resistance involve targeting different

pathways, such as angiogenesis (VEGF) and metabolic pathways (IDO1).
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Feature
Lenvatinib +
Pembrolizumab

Cabozantinib
Epacadostat +
Pembrolizumab

Mechanism of Action

Multi-kinase inhibitor

(including VEGFR1-3,

FGFR1-4, PDGFRα,

RET, and KIT) + Anti-

PD-1 antibody

Multi-kinase inhibitor

(including MET,

VEGFR2, and AXL)

IDO1 inhibitor + Anti-

PD-1 antibody

Target
Multiple tyrosine

kinases + PD-1

Multiple tyrosine

kinases

Indoleamine 2,3-

dioxygenase 1 (IDO1)

+ PD-1

Development Status

Approved for certain

cancers, including

advanced RCC

Approved for certain

cancers, including

advanced RCC

Development halted

after failing to meet

primary endpoint in

Phase 3 melanoma

trial
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Agent Trial
Tumor
Type(s)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

Lenvatinib +

Pembrolizum

ab

Phase 2

(NCT025010

96)

ccRCC

(progressed

on prior PD-

1/L1)

52.9%[9]

Not explicitly

reported, but

majority

experienced

tumor

shrinkage[9]

10.8 months

(by RECIST

v1.1)[9]

Lenvatinib +

Pembrolizum

ab

LEAP-004

(Phase 2)

Melanoma

(progressed

on prior PD-

1/L1)

21.4%[10][11]

[12][13]

66.0%[10][11]

[12][13]

4.2

months[10]

[11][12][13]

Cabozantinib
Retrospective

Analysis

ccRCC

(progressed

on ICB)

36%[14]

79%

(ORR+SD)

[14]

6.5 months

(Time to

Treatment

Failure)[14]

Epacadostat

+

Pembrolizum

ab

ECHO-

301/KEYNOT

E-252 (Phase

3)

Melanoma

No significant

improvement

over

pembrolizum

ab alone[15]

[16][17][18]

No significant

improvement

No significant

improvement

(Median PFS

~4.7 months)

[16]
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Agent Grade ≥3 TRAEs
Most Common TRAEs (any
grade)

Lenvatinib + Pembrolizumab
45.6% (in LEAP-004)[10][11]

[12][13]

Hypertension, diarrhea,

fatigue, decreased appetite,

nausea

Cabozantinib
Dose reductions common due

to AEs

Fatigue, palmar-plantar

erythrodysesthesia,

diarrhea[14]

Epacadostat + Pembrolizumab 10% (serious TRAEs)[16] Lipase increase[16]

Experimental Protocols
SRK-181: Key Experiment Methodologies
A common method to assess the inhibitory activity of SRK-181 involves co-culturing cells that

overexpress latent TGF-β1 with reporter cells that express a luciferase gene under the control

of a TGF-β-responsive promoter.
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Start: In Vitro Assay

1. Co-culture latent TGF-β1
overexpressing cells (e.g., LN229)

with TGF-β reporter cells (e.g., CAGA12).

2. Treat co-culture with varying
concentrations of SRK-181 or control.

3. Incubate for a defined period
(e.g., 24 hours).

4. Measure luciferase activity
to quantify TGF-β signaling.

5. Analyze dose-response inhibition
to determine IC50 of SRK-181.

End: Determine Inhibitory Potency

Click to download full resolution via product page

Caption: Workflow for in vitro assessment of SRK-181 activity.

To evaluate the in vivo efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors,

syngeneic mouse tumor models that are refractory to anti-PD-1 therapy are often used.

Animal Models: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., bladder,

melanoma, or breast cancer cell lines) that are known to be resistant to anti-PD-1 therapy.[1]
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Treatment Groups: Once tumors are established, mice are randomized into treatment

groups, which typically include:

Vehicle control

SRK-181-mIgG1 (murine version of SRK-181) alone

Anti-PD-1 antibody alone

SRK-181-mIgG1 in combination with an anti-PD-1 antibody

Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume.

Survival is also a key endpoint.

Pharmacodynamic Assessment: At the end of the study, tumors may be harvested for

analysis of the tumor microenvironment, including immunohistochemistry or flow cytometry

to quantify the infiltration of CD8+ T-cells and other immune cell populations.

This is a multi-center, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

Patient Population: Patients with locally advanced or metastatic solid tumors who have

demonstrated primary resistance to anti-PD-(L)1 therapy.

Study Design:

Part A1: SRK-181 monotherapy dose escalation.

Part A2: SRK-181 in combination with an approved anti-PD-(L)1 agent dose escalation.

Part B: Dose expansion of SRK-181 in combination with an anti-PD-(L)1 agent in specific

tumor cohorts (e.g., ccRCC, melanoma, HNSCC, urothelial carcinoma).

Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and

recommended Phase 2 dose.

Secondary and Exploratory Endpoints: Pharmacokinetics, anti-drug antibodies, objective

response rate, duration of response, and biomarker analyses.
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Summary and Conclusion
SRK-181 represents a targeted approach to overcoming checkpoint inhibitor resistance by

selectively inhibiting the activation of latent TGF-β1. Preclinical data support its mechanism of

action, and early clinical data from the DRAGON trial show promising anti-tumor activity in

combination with pembrolizumab in heavily pretreated, anti-PD-1 resistant patient populations,

particularly in clear cell renal cell carcinoma.

When compared to other agents aimed at reversing checkpoint inhibitor resistance, SRK-181's

selective targeting of TGF-β1 is a key differentiating feature, potentially offering a more

favorable safety profile than non-selective TGF-β inhibitors. Bifunctional agents like bintrafusp

alfa, which simultaneously target PD-L1 and TGF-β, have faced challenges in demonstrating

superiority over single-agent checkpoint inhibitors in pivotal trials. Agents with different

mechanisms, such as the multi-kinase inhibitors lenvatinib and cabozantinib, have shown

significant efficacy in combination with checkpoint inhibitors in the anti-PD-1 resistant setting,

particularly in ccRCC, and are now established treatment options. Conversely, the IDO1

inhibitor epacadostat failed to show a benefit when added to pembrolizumab in a large Phase 3

trial in melanoma, highlighting the challenges in targeting metabolic pathways to overcome

resistance.

The field of immunotherapy for checkpoint inhibitor-resistant cancers is dynamic, with multiple

strategies being explored. The ongoing clinical development of SRK-181 will be crucial in

defining its role in the treatment armamentarium. Future randomized controlled trials will be

necessary to definitively establish the clinical benefit of SRK-181 in combination with

checkpoint inhibitors compared to other available therapies. Researchers and drug

development professionals should continue to monitor the evolving data from the DRAGON

trial and other studies in this space to inform future research and clinical trial design.
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with-other-immunotherapy-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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